

Introduction: Defining the Role of 2-Bromo-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-methylphenol

Cat. No.: B1266947

[Get Quote](#)

2-Bromo-3-methylphenol is a substituted aromatic organic compound with the chemical formula C_7H_7BrO .^{[1][2][3][4]} As a bifunctional molecule, featuring both a hydroxyl group and a bromine atom on a cresol backbone, it serves as a versatile intermediate in organic synthesis. Its utility in the development of novel pharmaceutical agents and other high-value chemical entities is predicated on a thorough understanding of its fundamental physicochemical properties. The precise manipulation of its functional groups in subsequent reactions and its behavior in various physical states and solvent systems are critical for process optimization, formulation development, and regulatory compliance.

This guide provides a comprehensive overview of the core physical properties of **2-Bromo-3-methylphenol**. It is intended for researchers, chemists, and drug development professionals, offering not only a compilation of data but also an in-depth look at the experimental methodologies and scientific rationale behind their determination. Our approach emphasizes self-validating protocols and authoritative grounding to ensure the highest degree of scientific integrity.

Core Physicochemical Properties: A Consolidated View

The fundamental properties of **2-Bromo-3-methylphenol** are summarized below. It is crucial to note the existence of conflicting data in the literature regarding its melting point and physical state, which warrants a critical evaluation.

Property	Value	Source(s)
IUPAC Name	2-bromo-3-methylphenol	[3][4]
CAS Number	22061-78-5	[1][3][4]
Molecular Formula	C ₇ H ₇ BrO	[1][2][3][4]
Molecular Weight	187.03 g/mol	[1][3][4]
Appearance	White to yellow-brown solid	
Melting Point	58.5-59 °C (Likely) / -4 °C (Conflicting)	[1][5]
Boiling Point	215.2 °C at 760 mmHg	[5]
Density	1.554 g/cm ³	[5]
pKa (Predicted)	8.54 ± 0.10	[5]
LogP	2.46	[5]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	
Flash Point	83.9 °C	[5]

Critical Analysis of Discrepant Data: Melting Point and Physical State

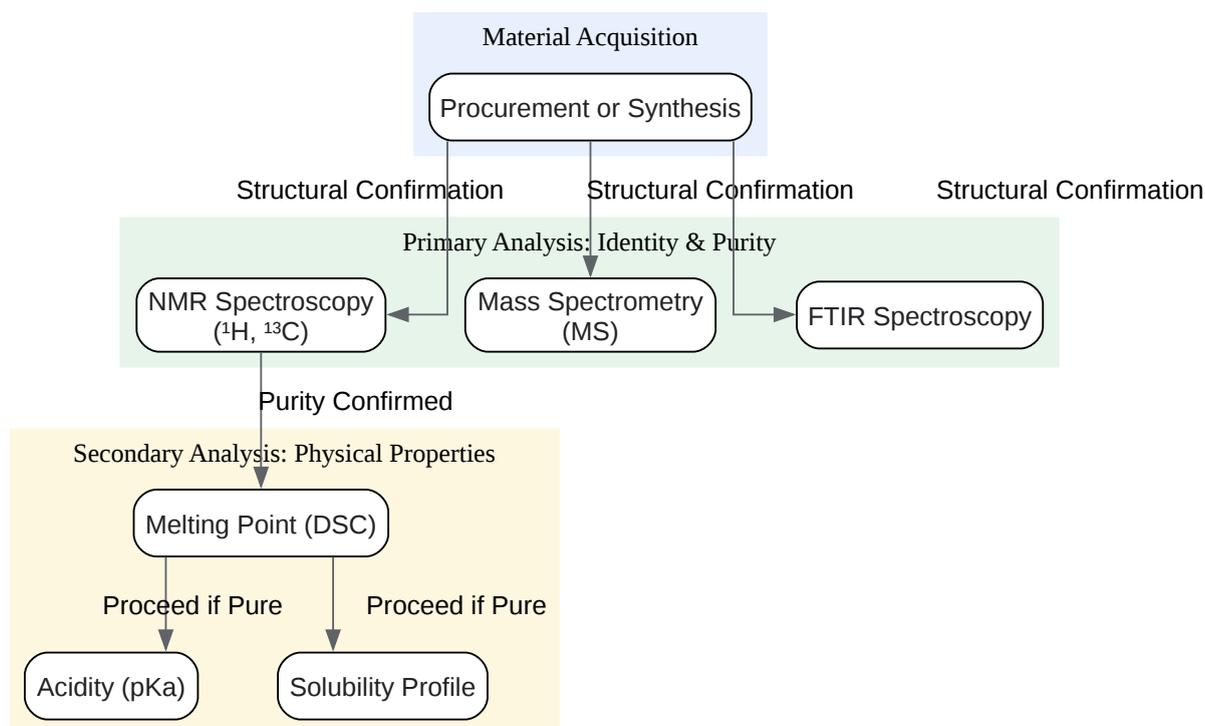
A significant discrepancy exists in reported melting points. While most chemical suppliers and databases report a melting point of 58.5-59 °C, which corresponds to its typical description as a solid at room temperature, at least one source reports a melting point of -4 °C.[1][5] A melting point of -4 °C would classify the substance as a liquid under standard laboratory conditions. Furthermore, some synthesis procedures report the final purified product as a "reddish brown oil," which could represent an amorphous or less pure state.[6]

Expert Assessment: The consensus value of 58.5-59 °C is the most probable melting point for the pure, crystalline solid form of **2-Bromo-3-methylphenol**. The lower value is likely an error or pertains to a different, unspecified isomer. The oily appearance post-synthesis is common

for organic compounds that have not yet been fully crystallized or may contain residual solvent. For all rigorous scientific applications, the identity and purity must be confirmed via the workflows outlined below, and the melting point should be experimentally verified.

Identity and Purity Confirmation: A Validated Workflow

Before any meaningful physical property measurements can be made, the identity and purity of the material must be unequivocally established. This is the cornerstone of trustworthy and reproducible science. The following workflow provides a self-validating system for the characterization of **2-Bromo-3-methylphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive characterization of **2-Bromo-3-methylphenol**.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic methods provide a non-destructive view of the molecule's structure, confirming its identity beyond doubt.

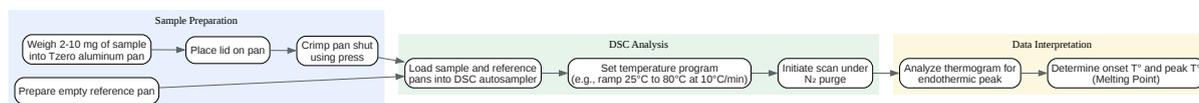
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation in organic chemistry. For **2-Bromo-3-methylphenol**, the proton (^1H) NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The carbon (^{13}C) NMR spectrum should display seven unique signals, corresponding to each carbon atom in the distinct chemical environment created by the substitution pattern.^[7] The number of signals is a direct reflection of the molecule's symmetry.^[7]
- Mass Spectrometry (MS): This technique validates the molecular weight of the compound. A key feature for any bromine-containing molecule is its isotopic signature. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.^{[3][8][9]} Consequently, the mass spectrum of **2-Bromo-3-methylphenol** will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M^+ and $M+2$). This 1:1 pattern is a definitive indicator of the presence of a single bromine atom and serves as a powerful confirmation of the compound's identity.^{[3][8][9][10]}
- Infrared (IR) Spectroscopy: FTIR provides confirmation of the key functional groups.^[11] The spectrum for **2-Bromo-3-methylphenol** will be characterized by:
 - A broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, indicative of the O-H stretching vibration of the phenolic group.
 - Sharp peaks between $1450\text{-}1600\text{ cm}^{-1}$ corresponding to C=C stretching within the aromatic ring.
 - A C-Br stretching vibration, typically found in the $500\text{-}600\text{ cm}^{-1}$ region.

Key Physical Property Determination: Methodologies and Rationale

Accurate determination of physical properties requires robust and validated experimental protocols. Here, we detail the methodologies for measuring the most critical parameters for drug development.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point (T_m) of a pure substance.[12] It offers higher precision and more information than traditional capillary methods. DSC measures the heat flow required to raise the temperature of a sample compared to a reference.[12][13] The melting of a crystalline solid is an endothermic event, which appears as a distinct peak on the DSC thermogram. The peak's onset temperature and maximum provide a highly accurate melting point, while the peak's sharpness is a reliable indicator of purity.[13]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]
- 2. connectsci.au [connectsci.au]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. airhygiene.com [airhygiene.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: Defining the Role of 2-Bromo-3-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266947#physical-properties-of-2-bromo-3-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com